![molecular formula C6H6N2OS B132947 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde CAS No. 157459-71-7](/img/structure/B132947.png)
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Overview
Description
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a chemical compound with the empirical formula C6H6N2OS . It has a molecular weight of 154.19 . The compound is solid in form .
Synthesis Analysis
The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has been described in the context of anticancer research . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is complex, with a molecular formula of C12H14N4O2S2 . The structure includes a 2-oxa-6-azaspiro[3.3]heptane moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .Scientific Research Applications
Antiparasitic Activity
The 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, structurally related to our compound, have demonstrated fascinating inhibitory effects against Leishmania infantum . The presence of imidazole and oxazole rings, along with the nitro group, contributes to their activity. Researchers should explore similar moieties for potential antiparasitic applications.
Antitubercular Research
As part of the quest for antitubercular drug backups, scientists have investigated the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles. These compounds show promise as potential candidates for antitubercular therapy . Further optimization and exploration are warranted.
Future Directions
The future directions for research on 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde could include further investigation into its potential as a dual kinase inhibitor of IGF1R and EGFR . Additionally, the compound could be explored as a potential backup to the antitubercular drug pretomanid .
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that it can undergo the baylis–hillman reaction with methyl acrylate catalyzed by dabco (1,4-diazabicyclo [222]octane) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo [2,1-b] [1,3]thiazole derivatives. These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound are still under investigation.
Pharmacokinetics
Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.
properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDYMLJEPHJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459719 | |
Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
CAS RN |
157459-71-7 | |
Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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